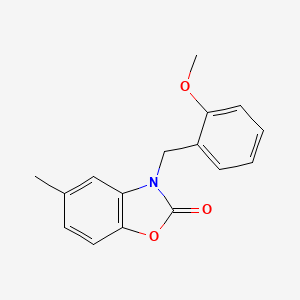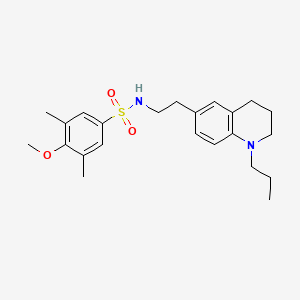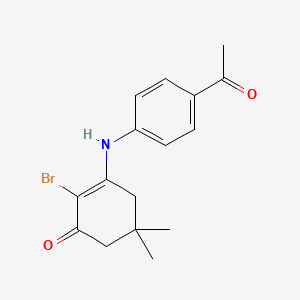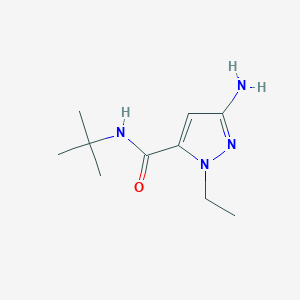
2,3-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzamide is a useful research compound. Its molecular formula is C25H33N3O4 and its molecular weight is 439.556. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Radioligand Studies and Sigma-2 Receptor Exploration
Radiolabeled analogues of tetrahydroquinolinyl benzamides have been synthesized and evaluated for their affinity towards sigma-2 (σ2) receptors, serving as promising tools for in vitro studies of these receptors. Notably, studies have found specific analogues to exhibit high affinity for σ2 receptors, making them valuable ligands for understanding receptor behavior and potentially aiding in tumor diagnosis due to the σ2 receptor's association with proliferative status (Xu et al., 2005).
Synthetic Pathways and Chemical Analysis
The compound's synthetic pathways have been a subject of research, contributing to the broader field of organic chemistry. Studies involving the hydrogenolysis of related compounds have enabled the synthesis of latifine dimethyl ether, highlighting the chemical versatility and potential for producing various derivatives of tetrahydroquinolinyl benzamides. These synthetic strategies open avenues for creating novel compounds with potential biological applications (Gore & Narasimhan, 1988).
PET Radiotracer Development
Research has focused on the development of positron emission tomography (PET) radiotracers based on benzamide analogues for imaging σ2 receptor status in solid tumors. The exploration of fluorine-18-labeled benzamide analogues for PET imaging is particularly noteworthy. These studies aim at advancing diagnostic tools for cancer, utilizing the high affinity of certain analogues towards σ2 receptors to potentially differentiate tumor cells based on their receptor expression (Tu et al., 2007).
Pharmacological Profile and Drug Development
The pharmacological profiling of arylamides hybrids, derived from high-affinity σ2 receptor ligands, underscores the compound's relevance in drug development. These hybrids have shown significant promise in tumor diagnosis and PET tracer development, with select compounds demonstrating excellent σ1/σ2 selectivities. However, challenges such as interactions with P-glycoprotein (P-gp) have been identified, which could affect the utility of these compounds as PET agents in tumors that overexpress P-gp (Abate et al., 2011).
Hemostatic Effects and Blood Coagulation
Investigations into the effects of certain tetrahydroisoquinoline derivatives on blood coagulation have revealed hemostatic properties. These studies provide insights into the potential therapeutic applications of these compounds, particularly those with specific structural features that significantly decrease blood coagulation time, highlighting the intersection between synthetic organic chemistry and pharmacological research (Limanskii et al., 2009).
Propiedades
IUPAC Name |
2,3-dimethoxy-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O4/c1-27-11-5-6-18-16-19(9-10-21(18)27)22(28-12-14-32-15-13-28)17-26-25(29)20-7-4-8-23(30-2)24(20)31-3/h4,7-10,16,22H,5-6,11-15,17H2,1-3H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMCBKHSLEAQRAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C3=C(C(=CC=C3)OC)OC)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1-Methylpiperidin-4-ylidene)amino]thiourea](/img/structure/B2665475.png)






![4-bromo-2-{(E)-[(2-fluorophenyl)imino]methyl}phenol](/img/structure/B2665488.png)
![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2665491.png)




![N-(4-chlorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2665498.png)